1-Cyclopentyl-4-nitro-1H-pyrazole

Description

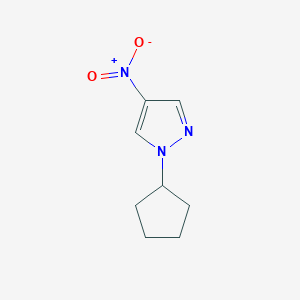

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-11(13)8-5-9-10(6-8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVZPYUDEBKCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclopentyl-4-nitro-1H-pyrazole: Synthesis, Properties, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 1-Cyclopentyl-4-nitro-1H-pyrazole (CAS No. 1245772-56-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous N-alkyl-4-nitropyrazoles and foundational pyrazole chemistry to present a detailed account of its probable synthesis, predicted chemical and physical properties, spectroscopic signature, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for further investigation and utilization of this compound.

Introduction: The Significance of the 4-Nitropyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a variety of approved pharmaceuticals.[1] The introduction of a nitro group at the 4-position significantly modulates the electronic properties of the pyrazole ring, influencing its reactivity and potential biological activity.[2][3] Nitropyrazoles are key intermediates in the synthesis of more complex molecules and have found applications as energetic materials and pharmaceuticals.[4][5] The N-alkylation of the pyrazole ring, in this case with a cyclopentyl group, further modifies the compound's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.[6]

This guide focuses on this compound, a molecule with potential applications in drug discovery, particularly as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key target in inflammatory and autoimmune diseases.[7]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1245772-56-8 | ChemBK[8] |

| Molecular Formula | C₈H₁₁N₃O₂ | ChemBK[8] |

| Molar Mass | 181.19 g/mol | ChemBK[8] |

| Predicted Boiling Point | 327.1 ± 15.0 °C | ChemBK[8] |

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached in a two-step process, commencing with the nitration of pyrazole followed by the N-alkylation of the resulting 4-nitropyrazole. This strategy is well-documented for the synthesis of various N-substituted nitropyrazoles.[9]

Step 1: Nitration of Pyrazole to 4-Nitropyrazole

The direct nitration of pyrazole is a standard method to produce 4-nitropyrazole.[4][5]

Reaction: Pyrazole → 4-Nitropyrazole

Protocol:

-

Carefully add pyrazole to a mixture of fuming nitric acid and fuming sulfuric acid at a controlled temperature, typically below 10°C.

-

Allow the reaction to proceed at a slightly elevated temperature (e.g., 50°C) for a defined period.[5]

-

Quench the reaction by pouring the mixture over ice.

-

Neutralize the solution to precipitate the 4-nitropyrazole product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Alkylation of 4-Nitropyrazole

The introduction of the cyclopentyl group onto the nitrogen atom of 4-nitropyrazole can be achieved through nucleophilic substitution.

Reaction: 4-Nitropyrazole + Cyclopentyl bromide → this compound

Protocol:

-

Dissolve 4-nitropyrazole in a suitable aprotic polar solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen.[9]

-

Add cyclopentyl bromide (or another suitable cyclopentyl halide) to the reaction mixture.

-

Heat the reaction mixture to facilitate the alkylation reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Characteristics

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The expected data, extrapolated from known spectra of related compounds, are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - Two singlets in the aromatic region corresponding to the pyrazole ring protons (H3 and H5).- A multiplet in the upfield region corresponding to the methine proton of the cyclopentyl group.- A series of multiplets for the methylene protons of the cyclopentyl group. |

| ¹³C NMR | - Two signals in the aromatic region for the pyrazole ring carbons (C3 and C5).- A signal for the nitrated carbon (C4) at a different chemical shift.- Signals corresponding to the carbons of the cyclopentyl group. |

| IR Spectroscopy | - Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂).- C-H stretching vibrations for the aromatic and aliphatic protons.- C=N and C=C stretching vibrations within the pyrazole ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₈H₁₁N₃O₂.- Fragmentation patterns showing the loss of the nitro group and cleavage of the cyclopentyl ring. |

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing nitro group and the aromatic pyrazole ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would yield 1-cyclopentyl-1H-pyrazol-4-amine, a versatile intermediate for further functionalization.

-

Aromatic Substitution: The nitro group is strongly deactivating and a meta-director in electrophilic aromatic substitution. However, the pyrazole ring itself has a complex reactivity pattern. Nucleophilic aromatic substitution at positions 3 or 5 might be possible under certain conditions, although this is less common for nitropyrazoles.

-

Stability: The N-cyclopentyl group is expected to be chemically stable under a wide range of reaction conditions. The pyrazole ring is aromatic and generally stable.[2]

Potential Applications

In Medicinal Chemistry

A patent has identified a derivative of this compound as a potential inhibitor of IRAK-4.[7] IRAK-4 is a crucial kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[7] Inhibition of IRAK-4 is a promising therapeutic strategy for a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[7] The core structure of this compound serves as a valuable scaffold for the development of novel IRAK-4 inhibitors.

The broader class of pyrazole-containing compounds has demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[10][11][12][13] Therefore, this compound and its derivatives warrant further investigation for various therapeutic applications.

In Materials Science

Nitropyrazoles are a class of energetic materials due to their high nitrogen content and the presence of the energy-rich nitro group.[4] While this compound is not primarily designed as an energetic material, its nitropyrazole core suggests that related, more heavily nitrated derivatives could be explored for such applications.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Nitro compounds can be toxic and may be absorbed through the skin. They can also be thermally sensitive, although the risk is lower for mononitrated compounds compared to polynitrated derivatives.

Conclusion

This compound is a fascinating molecule with significant, yet largely untapped, potential in medicinal chemistry. This technical guide, by synthesizing available data and drawing logical inferences from related compounds, provides a foundational understanding of its synthesis, properties, and applications. The proposed synthesis route is robust and based on well-established chemical principles. The predicted spectroscopic and reactivity profiles offer a roadmap for researchers looking to work with this compound. The connection to IRAK-4 inhibition highlights a particularly promising avenue for future drug discovery efforts. It is hoped that this guide will stimulate further experimental investigation into the chemical and biological properties of this compound.

References

- Iaroshenko, V. O., et al. (2012). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.

- Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475.

- Li, et al. (2014). How to Synthesize 4-Nitropyrazole Efficiently? Guidechem.

- Han, D., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2011). WO2011043371A1 - Oxazole compound.

- Faria, J. V., et al. (2017).

- Al-Ostoot, F. H., et al. (2019).

- Ramsay, R. R., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(8), 857-875.

- El-Sawy, E. R., et al. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 18(9), 10837-10854.

- Guchhait, S. K., et al. (2022).

Sources

- 1. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-Cyclopentyl-4-nitro-1H-pyrazole: A Two-Step Approach

Executive Summary: The pyrazole scaffold is a cornerstone in modern medicinal and materials chemistry, valued for its diverse biological activities and utility as a synthetic intermediate.[1][2][3][4] This guide provides an in-depth, field-proven methodology for the synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole, a valuable building block for drug discovery and agrochemical research. The synthetic strategy is logically divided into two primary stages: the efficient nitration of pyrazole to form the key intermediate, 4-nitro-1H-pyrazole, followed by a robust N-alkylation to introduce the cyclopentyl moiety. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents comprehensive data to ensure reproducibility and scalability for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Pyrazole and its derivatives are a critical class of five-membered heterocyclic compounds that feature prominently in a wide array of commercial drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[3][4] The introduction of a nitro group onto the pyrazole core significantly modifies its electronic properties, making 4-nitropyrazole a versatile intermediate for further functionalization, particularly in the development of energetic materials and novel pharmaceuticals.[5][6][7]

The target molecule, this compound, combines this activated core with a lipophilic cyclopentyl group, a common substituent in medicinal chemistry used to enhance binding affinity and pharmacokinetic properties. This guide presents a reliable and efficient two-step synthesis designed for both clarity and high yield.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic disconnection of the target molecule points to a straightforward and highly practical synthetic pathway. The C-N bond between the cyclopentyl group and the pyrazole nitrogen is the most logical point for disconnection, identifying 4-nitro-1H-pyrazole and a suitable cyclopentyl electrophile as key precursors. The 4-nitro-1H-pyrazole itself is readily accessible from the parent pyrazole via electrophilic nitration.

This analysis leads to the following two-step forward synthesis strategy:

-

Step 1: Electrophilic Nitration. Synthesis of 4-nitro-1H-pyrazole via direct nitration of the pyrazole ring.

-

Step 2: Nucleophilic N-Alkylation. Introduction of the cyclopentyl group onto the N1 position of 4-nitro-1H-pyrazole.

Step 1: Synthesis of 4-Nitro-1H-pyrazole Intermediate

Mechanistic Rationale

The nitration of pyrazole is a classic electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, but the two adjacent nitrogen atoms influence the electron density at different positions. The C4 position is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms.[8][9] The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.

Recent optimizations have demonstrated a "one-pot, two-step" method using fuming nitric acid and fuming sulfuric acid, which significantly improves yields by ensuring the complete formation of pyrazole sulfate prior to nitration, leading to a cleaner reaction with yields reported as high as 85%.[5][10]

Optimized Experimental Protocol

This protocol is adapted from a high-yield procedure and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[5]

-

Preparation of Nitrating Mixture: In a 100 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. Cool the flask in an ice-water bath. While stirring, slowly add 6.3 mL (0.15 mol) of 98% fuming nitric acid via the dropping funnel, ensuring the internal temperature is maintained between 0-10 °C.

-

Formation of Pyrazole Sulfate: In a separate 250 mL flask, add 11 mL (0.21 mol) of concentrated sulfuric acid, followed by 6.8 g (0.1 mol) of pyrazole. Stir the mixture at room temperature for 30 minutes to allow for the complete formation of pyrazole sulfate.

-

Nitration Reaction: Cool the pyrazole sulfate mixture in an ice-water bath. Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole sulfate solution. After the addition is complete, remove the ice bath and allow the reaction to warm to 50 °C. Maintain this temperature with stirring for 1.5 hours.

-

Work-up and Isolation: After the reaction is complete, carefully pour the mixture onto approximately 200 g of crushed ice with vigorous stirring. A white precipitate of 4-nitro-1H-pyrazole will form.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with copious amounts of cold water until the filtrate is neutral (pH ≈ 7). Dry the product under vacuum to yield 4-nitro-1H-pyrazole as a white to off-white solid.

Expected Characterization

The identity and purity of the synthesized 4-nitro-1H-pyrazole should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and melting point analysis. The reported melting point is typically in the range of 162-164 °C.

Step 2: N-Alkylation to Yield this compound

Mechanistic Rationale

The N-alkylation of pyrazole is a nucleophilic substitution reaction. The proton on the N1 nitrogen of 4-nitro-1H-pyrazole is weakly acidic (pKa ≈ 14-15) and can be removed by a suitable base.[9] Deprotonation generates the pyrazolate anion, a potent nucleophile that can then attack an electrophilic alkylating agent, such as cyclopentyl bromide, in a classic Sₙ2 reaction.[2]

The choice of base and solvent is critical for reaction efficiency. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient and safer to handle than highly reactive bases like sodium hydride (NaH).[6] A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is ideal as it can dissolve the ionic intermediates and effectively solvate the cation without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction. Since 4-nitro-1H-pyrazole is symmetrical, regioselectivity is not a concern, and only the desired N1-alkylated product is formed.

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-pyrazole (1.13 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol, 1.5 eq), and 30 mL of acetonitrile.

-

Addition of Alkylating Agent: While stirring the suspension, add cyclopentyl bromide (1.3 mL, 1.79 g, 12 mmol, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitro-1H-pyrazole is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium salts and wash them with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary and Workflow Visualization

Reagent and Reaction Data

Table 1: Properties of Key Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Role |

|---|---|---|---|---|

| Pyrazole | C₃H₄N₂ | 68.08 | 1.13 | Starting Material |

| 4-Nitro-1H-pyrazole | C₃H₃N₃O₂ | 113.08 | N/A | Intermediate |

| Fuming Nitric Acid (98%) | HNO₃ | 63.01 | 1.51 | Nitrating Agent |

| Fuming Sulfuric Acid (20%) | H₂SO₄ + SO₃ | Variable | ~1.92 | Catalyst/Solvent |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 1.37 | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.43 | Base |

| Acetonitrile | C₂H₃N | 41.05 | 0.786 | Solvent |

Table 2: Summary of Optimized Reaction Conditions

| Step | Key Reagents | Molar Ratio | Temperature | Time | Expected Yield |

|---|---|---|---|---|---|

| 1: Nitration | Pyrazole : Fuming HNO₃ : Fuming H₂SO₄ | 1 : 1.5 : 3 | 50 °C | 1.5 h | ~85%[5] |

| 2: N-Alkylation | 4-Nitropyrazole : Cyclopentyl Bromide : K₂CO₃ | 1 : 1.2 : 1.5 | Reflux (~82 °C) | 6-8 h | >80% (Typical) |

Overall Synthesis Workflow Diagram

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. guidechem.com [guidechem.com]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

A Spectroscopic Guide to 1-Cyclopentyl-4-nitro-1H-pyrazole: Predictive Analysis and Methodological Blueprint

Abstract

This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic characteristics of 1-Cyclopentyl-4-nitro-1H-pyrazole. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive blueprint for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing parallels with structurally related compounds, we present a robust forecast of the spectral data. This guide is structured not as a rigid template, but as a narrative of scientific inquiry, explaining the causality behind predicted spectral features and outlining detailed, self-validating experimental protocols for their acquisition and interpretation. The aim is to equip researchers with the foundational knowledge to identify, characterize, and utilize this compound with a high degree of confidence.

Introduction: The Need for Unambiguous Characterization

This compound is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. This core is substituted at the N1 position with a cyclopentyl group and at the C4 position with a nitro group. Pyrazole derivatives are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities.[1] The specific substitution pattern of this compound suggests potential applications that warrant its synthesis and characterization.

Spectroscopic analysis is the cornerstone of modern chemical research, providing an unambiguous confirmation of molecular structure and purity. For a novel or sparsely documented compound like this compound, a predictive understanding of its spectroscopic signature is invaluable. It guides synthesis, facilitates identification from complex reaction mixtures, and establishes a benchmark for quality control. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates its spectroscopic properties. The electron-withdrawing nature of the nitro group and the aliphatic cyclopentyl substituent will have distinct and predictable effects on the chemical environment of the pyrazole ring.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted Spectrum & Expert Rationale

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the pyrazole ring protons and the cyclopentyl protons.

-

Pyrazole Protons (H-3 and H-5): The pyrazole ring has two protons at the C-3 and C-5 positions. The powerful electron-withdrawing nitro group at C-4 will significantly deshield these protons, shifting their signals downfield. We predict two singlets, as they are not adjacent. The proton at C-5 may be slightly more downfield than H-3 due to its proximity to the N-cyclopentyl group.

-

δ(H-5): Predicted around 8.5 - 9.0 ppm (singlet).

-

δ(H-3): Predicted around 8.0 - 8.5 ppm (singlet).

-

-

Cyclopentyl Protons: The cyclopentyl group has three sets of chemically non-equivalent protons.

-

Methine Proton (H-1'): The single proton on the carbon attached to the pyrazole nitrogen (C-1') will be the most downfield of the cyclopentyl protons due to the deshielding effect of the nitrogen atom. It will appear as a multiplet due to coupling with the adjacent methylene protons. Predicted around 4.8 - 5.2 ppm (multiplet, likely a quintet).

-

Methylene Protons (H-2', H-5' and H-3', H-4'): The remaining eight protons on the cyclopentyl ring will appear as overlapping multiplets in the aliphatic region, likely between 1.6 and 2.2 ppm.

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-5 | 8.5 - 9.0 | Singlet (s) | 1H |

| H-3 | 8.0 - 8.5 | Singlet (s) | 1H |

| H-1' | 4.8 - 5.2 | Multiplet (m) | 1H |

| H-2', H-3', H-4', H-5'| 1.6 - 2.2 | Multiplet (m) | 8H |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound. The causal choice here is to ensure sufficient concentration for a good signal-to-noise ratio without causing solubility issues.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclopentyl group.

-

Lock the spectrometer on the deuterium signal of the solvent to correct for any magnetic field drift.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, well-defined peaks.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. The number of scans is a trade-off between sensitivity and experimental time.

-

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

Predicted Spectrum & Expert Rationale

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.

-

Pyrazole Carbons:

-

C-4: The carbon bearing the nitro group will be significantly deshielded and may appear at a lower intensity due to the lack of an attached proton and the quadrupolar relaxation effect of the attached nitrogen. Predicted around 145 - 150 ppm.

-

C-3 and C-5: These carbons will also be in the aromatic region, with C-5 likely being slightly more downfield than C-3. Predicted around 130 - 140 ppm.

-

-

Cyclopentyl Carbons:

-

C-1': The carbon attached to the nitrogen will be the most downfield of the aliphatic carbons. Predicted around 55 - 60 ppm.

-

C-2', C-5' and C-3', C-4': The remaining methylene carbons will appear in the typical aliphatic region. Predicted around 25 - 35 ppm.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 145 - 150 |

| C-5 | 135 - 140 |

| C-3 | 130 - 135 |

| C-1' | 55 - 60 |

| C-2', C-5' | 30 - 35 |

| C-3', C-4'| 25 - 30 |

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6 mL of solvent) due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The same high-field spectrometer as for ¹H NMR can be used.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

To aid in assignment, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. DEPT-135, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.

-

Mass Spectrometry: Molecular Weight and Fragmentation

Predicted Fragmentation Pattern & Expert Rationale

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (C₈H₁₁N₃O₂), the expected molecular weight is approximately 181.19 g/mol .

-

Molecular Ion (M⁺•): A peak corresponding to the molecular ion is expected at m/z = 181. This peak may be of moderate to low intensity due to the potential for fragmentation.

-

Key Fragments:

-

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da), leading to a fragment at m/z = 135.

-

Loss of the cyclopentyl group: Cleavage of the N-cyclopentyl bond could result in a fragment corresponding to the 4-nitropyrazole cation at m/z = 112, and a cyclopentyl radical.

-

Fragmentation of the cyclopentyl ring: The cyclopentyl group itself can fragment, leading to the loss of ethylene (28 Da) or other small aliphatic fragments.

-

Pyrazole ring fragmentation: The pyrazole ring is relatively stable, but can fragment with the loss of HCN (27 Da).[2]

-

Caption: Predicted major fragmentation pathways.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if coupled with chromatography, via a GC or LC system.

-

Ionization: Electron Ionization (EI) is a common technique that will likely induce the fragmentation patterns described above. "Softer" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to enhance the molecular ion peak if it is too weak in the EI spectrum.[3]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) would be invaluable to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Predicted Absorption Bands & Expert Rationale

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Nitro Group: This group will give rise to two strong and characteristic stretching vibrations.[4]

-

Asymmetric stretch: Predicted in the range of 1500-1550 cm⁻¹.

-

Symmetric stretch: Predicted in the range of 1330-1390 cm⁻¹.

-

-

Aromatic C-H and C=C/C=N bonds:

-

C-H stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

Ring stretching: C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.

-

-

Aliphatic C-H bonds:

-

C-H stretch: The cyclopentyl group will show C-H stretching vibrations just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹.[4]

-

C-H bend: C-H bending (scissoring and rocking) vibrations for the methylene groups will be observed in the 1350-1470 cm⁻¹ region.

-

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1390 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Aliphatic C-H | Bend | 1350 - 1470 | Medium |

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The sample is simply placed in contact with the ATR crystal.

-

-

Data Acquisition:

-

An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum.

-

A background spectrum (of the empty sample holder or KBr pellet) is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Summary of Predicted Spectroscopic Data

The following table provides a consolidated summary of the predicted spectroscopic data for this compound.

Table 4: Consolidated Predicted Spectroscopic Data

| Technique | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Pyrazole H-5 | 8.5 - 9.0 ppm (s, 1H) |

| Pyrazole H-3 | 8.0 - 8.5 ppm (s, 1H) | |

| Cyclopentyl H-1' | 4.8 - 5.2 ppm (m, 1H) | |

| Cyclopentyl CH₂ | 1.6 - 2.2 ppm (m, 8H) | |

| ¹³C NMR | Pyrazole C-4 | 145 - 150 ppm |

| Pyrazole C-5 | 135 - 140 ppm | |

| Pyrazole C-3 | 130 - 135 ppm | |

| Cyclopentyl C-1' | 55 - 60 ppm | |

| Cyclopentyl CH₂ | 25 - 35 ppm | |

| Mass Spec | Molecular Ion (M⁺•) | m/z = 181 |

| Key Fragments | m/z = 135, 112, 69 | |

| IR | NO₂ Asymmetric Stretch | 1500 - 1550 cm⁻¹ |

| NO₂ Symmetric Stretch | 1330 - 1390 cm⁻¹ |

| | Aliphatic C-H Stretch | 2850 - 2980 cm⁻¹ |

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers can confidently approach the synthesis, purification, and identification of this compound. The provided experimental protocols offer a robust starting point for acquiring high-quality, interpretable data. This predictive approach, grounded in the fundamental principles of spectroscopy and analysis of related structures, serves as an essential tool in the exploration of novel chemical entities.

References

- Smolecule. (n.d.). 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

- ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.

- ACD/Labs. (n.d.). NMR Prediction.

- National Center for Biotechnology Information. (2024).

- ChemAxon. (n.d.). NMR Predictor.

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- CASPRE. (n.d.). 13C NMR Predictor.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.

- National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- YouTube. (2023). How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- ChemicalBook. (2024). 4-Nitropyrazole.

- ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.

- University of California, Irvine. (n.d.). Interpretation of mass spectra.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.

- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

- YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.

- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-phenyl-. In NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to 1-Cyclopentyl-4-nitro-1H-pyrazole

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide focuses on a specific derivative, 1-Cyclopentyl-4-nitro-1H-pyrazole, providing a comprehensive overview of its molecular characteristics, synthesis, and potential applications for researchers, scientists, and professionals in drug development. The introduction of a cyclopentyl group at the N1 position and a nitro group at the C4 position of the pyrazole ring creates a molecule with distinct physicochemical properties that are of significant interest for further chemical exploration and drug design.

Molecular Profile and Physicochemical Properties

The foundational step in the characterization of any novel compound is the determination of its molecular formula and weight. For this compound, these are derived from its constituent atoms.

Molecular Formula Determination:

-

Pyrazole Ring: C₃H₃N₂ (when unsubstituted at the nitrogen)

-

Cyclopentyl Group: -C₅H₉

-

Nitro Group: -NO₂

-

Substitution: The cyclopentyl group replaces one hydrogen on a nitrogen atom, and the nitro group replaces a hydrogen on a carbon atom. The parent 4-nitro-1H-pyrazole has the formula C₃H₃N₃O₂.[1] The addition of a cyclopentyl group (C₅H₉) and removal of a hydrogen results in the final formula.

The chemical formula for this compound is therefore C₈H₁₁N₃O₂ .

Molecular Weight Calculation: Based on the atomic weights of its constituent elements:

-

Carbon (C): 8 × 12.011 u

-

Hydrogen (H): 11 × 1.008 u

-

Nitrogen (N): 3 × 14.007 u

-

Oxygen (O): 2 × 15.999 u

The calculated molecular weight is 181.19 g/mol .

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some properties can be calculated or inferred from related structures, experimental data for this specific compound is not widely available in published literature.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | Calculated |

| Molecular Weight | 181.19 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not assigned | |

| Appearance | Expected to be a solid | Inferred from 4-nitro-1H-pyrazole |

| Melting Point | Not determined | |

| Boiling Point | Not determined | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | Inferred from chemical structure |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through the N-alkylation of 4-nitro-1H-pyrazole. This is a common and effective method for the functionalization of the pyrazole ring.[2]

Reaction Principle: The N-H proton of the pyrazole ring is acidic and can be removed by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic cyclopentyl source, such as a cyclopentyl halide, to form the N-substituted product.

Experimental Protocol: N-Alkylation of 4-nitro-1H-pyrazole

-

Deprotonation: In a round-bottom flask, dissolve 4-nitro-1H-pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a slight molar excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture at room temperature to facilitate the formation of the pyrazolate anion.

-

Alkylation: To the resulting suspension, add a molar equivalent of a cyclopentylating agent (e.g., cyclopentyl bromide or cyclopentyl iodide) dropwise.

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole ring and the cyclopentyl group. The two protons on the pyrazole ring (at C3 and C5) would appear as distinct singlets in the aromatic region. The protons of the cyclopentyl group would likely appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals. Three signals would correspond to the carbon atoms of the pyrazole ring, with the carbon bearing the nitro group (C4) being significantly downfield. The remaining five signals would correspond to the carbon atoms of the cyclopentyl group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 181. Subsequent fragmentation would likely involve the loss of the nitro group and fragmentation of the cyclopentyl ring.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). Other notable peaks would include C-H stretching vibrations for the aromatic and aliphatic components.

Potential Applications in Drug Discovery and Research

The pyrazole scaffold is a well-established pharmacophore in numerous approved drugs. The introduction of a nitro group can modulate the electronic properties of the pyrazole ring and provide additional sites for molecular interactions. The cyclopentyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.

Given the known biological activities of nitropyrazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas:

-

Anti-inflammatory and Analgesic Agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4]

-

Anticancer Therapeutics: The pyrazole nucleus is present in several anticancer agents.[5] Further derivatization of this compound could lead to the discovery of novel compounds with antiproliferative activity.

-

Antimicrobial Agents: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[6]

-

Agrochemicals: The biological activity of pyrazole derivatives also extends to applications in agriculture as herbicides and pesticides.[6]

Safety and Handling

While specific toxicity data for this compound is not available, precautions should be taken based on the known hazards of related compounds, such as 4-nitro-1H-pyrazole and other nitroaromatic compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with a molecular weight of 181.19 g/mol , represents a valuable scaffold for further investigation in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, its synthesis is readily achievable through established methods. The combination of the versatile pyrazole core, the electron-withdrawing nitro group, and the lipophilic cyclopentyl moiety makes it an attractive starting point for the development of novel therapeutic agents. Further research to synthesize and characterize this compound and to evaluate its biological activity is warranted.

References

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).

-

AFG Bioscience LLC. (2016). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole. Retrieved from [Link]

-

MOLBASE. (n.d.). 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid|1033444-01-7. Retrieved from [Link]

-

PubChem. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]

- El-Sayed, M. A.-A., & Al-Ghorbani, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(15), 1275-1297.

-

NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Nitro-1H-pyrazole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole (C8H12N2). Retrieved from [Link]

-

PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).

- Zhang, Z., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(12), 2270.

-

NIST. (n.d.). 1H-Pyrazole, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Mini-Reviews in Medicinal Chemistry, 17(10), 834-854.

-

PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

- Faria, J. V., et al. (2017).

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Current Bioactive Compounds, 13(2), 94-105.

Sources

- 1. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 2. excenen.com [excenen.com]

- 3. Buy 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid | 1795473-86-7 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclopentyl-4-nitro-1H-pyrazole: Synthesis, Characterization, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-Cyclopentyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and fundamental principles of pyrazole chemistry to detail its physicochemical properties, a proposed synthetic route, analytical characterization methodologies, and potential biological significance. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this and similar molecular scaffolds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This aromatic ring system is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. The introduction of a nitro group, as in 4-nitropyrazole derivatives, can significantly influence the molecule's reactivity and biological activity, often making it a key intermediate in the synthesis of more complex molecules.[4] The N-cyclopentyl substituent can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability.

This guide focuses on the specific derivative, this compound, providing a foundational understanding for its synthesis and potential application.

Physicochemical Characteristics

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Molecular Formula | C₈H₁₁N₃O₂ | Based on structural components. |

| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to yellow crystalline solid | Similar to 4-nitro-1H-pyrazole, which is an off-white powder.[4] |

| Melting Point | 80 - 100 °C | Lower than 4-nitro-1H-pyrazole (158-166 °C) due to the N-cyclopentyl group disrupting crystal lattice packing.[4] |

| Boiling Point | > 250 °C (with potential decomposition) | High due to polarity and molecular weight; nitro compounds can be thermally sensitive. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol); sparingly soluble in water. | The cyclopentyl group increases lipophilicity, while the nitro and pyrazole groups contribute polarity. |

| pKa (acidic N-H) | Not applicable (N1 is substituted) | The N1 proton, which is weakly acidic in unsubstituted pyrazoles, is replaced by a cyclopentyl group.[5] |

| pKb (basic N2) | ~12-13 | The pyridine-like N2 atom is weakly basic. The electron-withdrawing nitro group at C4 will decrease this basicity compared to unsubstituted pyrazole (pKb ~11.5).[6] |

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be logically approached through a two-step process: the N-alkylation of 4-nitro-1H-pyrazole with a cyclopentyl halide. This method is based on well-established reactivity patterns of pyrazoles.[7]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Nitro-1H-pyrazole (1.0 eq)

-

Cyclopentyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a suspension. Begin stirring and then add cyclopentyl bromide (1.2 eq) dropwise at room temperature.

-

Rationale: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. Potassium carbonate acts as a base to deprotonate the acidic N-H of the pyrazole, forming the pyrazolate anion, which is a more potent nucleophile.[7] An excess of the alkylating agent and base is used to drive the reaction to completion.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes), observing the disappearance of the 4-nitro-1H-pyrazole spot.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Rationale: The aqueous workup removes inorganic salts and any remaining polar impurities.

-

-

Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic and analytical techniques.

Characterization Workflow Diagram

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 7. pharmajournal.net [pharmajournal.net]

The Ascent of Nitropyrazoles: A Technical Guide to Their Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitropyrazole compounds. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the rich chemistry and diverse applications of this important class of nitrogen-containing heterocycles. The guide delves into the foundational synthetic methodologies, including the seminal Knorr and Pechmann pyrazole syntheses, and explores in detail the critical step of nitration, with a focus on the mechanistic intricacies of N-nitration and subsequent thermal or acid-catalyzed rearrangements to yield various C-nitro isomers. Key experimental protocols are presented with a focus on not just the procedural steps but also the underlying chemical principles that govern reaction outcomes. The applications of nitropyrazoles are discussed, with a significant emphasis on their roles as energetic materials and as scaffolds in medicinal chemistry. Quantitative data on the physicochemical and performance characteristics of representative nitropyrazoles are compiled for comparative analysis. This guide aims to be a valuable resource, bridging the historical context with modern synthetic strategies and applications of nitropyrazole compounds.

A Historical Perspective: From Pyrazole's Discovery to the Dawn of Nitropyrazoles

The story of nitropyrazoles is intrinsically linked to the discovery of their parent heterocycle, pyrazole. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883.[1] However, the first synthesis of the pyrazole ring is credited to Hans von Pechmann in 1898, who prepared it from the reaction of acetylene and diazomethane.[1]

The initial focus on pyrazoles was largely academic, exploring their aromatic character and reactivity. The introduction of the nitro group onto the pyrazole ring marked a significant turning point, unlocking a vast potential for these compounds in various fields. Early methods for the synthesis of nitropyrazoles were often direct nitration of the pyrazole ring using nitrating agents, a process that can lead to a mixture of isomers and requires careful control of reaction conditions.[2] A pivotal development in nitropyrazole chemistry was the discovery of the rearrangement of N-nitropyrazoles to C-nitropyrazoles, a process that provided a more controlled route to specific isomers and became a cornerstone of modern nitropyrazole synthesis.[3][4]

Foundational Syntheses of the Pyrazole Ring

A solid understanding of nitropyrazole chemistry begins with the synthesis of the pyrazole core itself. Two classical methods, the Knorr pyrazole synthesis and the Pechmann pyrazole synthesis, have been instrumental in providing access to a wide variety of pyrazole derivatives.

The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a versatile and widely used method for constructing the pyrazole ring.[5][6] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[6]

Causality of Experimental Choices:

-

1,3-Dicarbonyl Compound: The choice of the dicarbonyl substrate dictates the substitution pattern on the resulting pyrazole ring. Unsymmetrical dicarbonyls can lead to regioisomeric products, and the reaction conditions can be tuned to favor one isomer over the other.

-

Hydrazine Derivative: The substituent on the hydrazine (e.g., alkyl, aryl) will be incorporated at the N1 position of the pyrazole. The nucleophilicity of the hydrazine is a key factor in the reaction rate.

-

Acid Catalyst: The acid catalyst protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine. The choice of acid and its concentration can influence the reaction rate and selectivity.

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole [7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Knorr Pyrazole Synthesis Workflow.

The Pechmann Pyrazole Synthesis

The Pechmann pyrazole synthesis, discovered in 1898, offers an alternative route to pyrazoles via the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[8][9][10]

Causality of Experimental Choices:

-

Diazo Compound: The nature of the diazo compound determines the substituents at the N1 and C5 positions of the pyrazole ring.

-

Alkyne: The substituents on the alkyne will be located at the C3 and C4 positions of the final product. The electronic nature of the alkyne can influence the regioselectivity of the cycloaddition.

-

Reaction Conditions: This reaction is often carried out at elevated temperatures and can be sensitive to the presence of catalysts.

The Art of Nitration: Introducing the Nitro Group

The introduction of a nitro group onto the pyrazole ring is the defining step in the synthesis of nitropyrazoles. The position of the nitro group has a profound impact on the chemical and physical properties of the resulting molecule. The primary methods for nitration involve electrophilic substitution, with the key intermediate often being an N-nitropyrazole.

N-Nitration of Pyrazole

The initial step in many nitropyrazole syntheses is the formation of an N-nitropyrazole. This is typically achieved by treating pyrazole with a suitable nitrating agent.[3][11]

Common Nitrating Agents and Their Rationale:

-

Nitric Acid/Sulfuric Acid (Mixed Acid): A strong nitrating agent that generates the nitronium ion (NO₂⁺) in situ. The high acidity can also protonate the pyrazole ring, influencing its reactivity.

-

Nitric Acid/Acetic Anhydride: A milder nitrating system that generates acetyl nitrate. This is often preferred when a less aggressive nitrating agent is required to avoid side reactions.[12]

-

tert-Butyl Nitrite (TBN) and an Oxidant (e.g., Ceric Ammonium Nitrate): A more recent and often milder method for N-H nitration.[11][13]

Experimental Protocol: Synthesis of N-Nitropyrazole [11][12]

-

Reaction Setup: In a flask cooled in an ice bath, dissolve pyrazole in glacial acetic acid.

-

Nitrating Agent Preparation: In a separate flask, also cooled in an ice bath, prepare the nitrating agent by slowly adding acetic anhydride to fuming nitric acid.

-

Nitration: Slowly add the pyrazole solution to the nitrating agent, maintaining the temperature below 10°C.

-

Reaction: Stir the mixture at a low temperature for a specified time (e.g., 1-2 hours).

-

Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield N-nitropyrazole.

C-Nitration via Rearrangement of N-Nitropyrazoles

A key transformation in nitropyrazole chemistry is the rearrangement of N-nitropyrazoles to C-nitropyrazoles. This can be achieved either thermally or under acidic conditions, and the reaction conditions can be tuned to favor the formation of different isomers.[3][14]

Mechanism of Rearrangement: The thermal rearrangement of N-nitropyrazoles is believed to proceed through a[3][12] sigmatropic shift of the nitro group from the nitrogen to a carbon atom of the pyrazole ring.[14] Acid-catalyzed rearrangements likely involve protonation of the pyrazole ring, followed by migration of the nitro group.

Sources

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. researchgate.net [researchgate.net]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pechmann Pyrazole Synthesis [drugfuture.com]

- 11. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of the Cyclopentyl-Pyrazole Scaffold

An In-Depth Technical Guide to the Theoretical and Computational Study of Cyclopentyl-Substituted Pyrazoles

Audience: Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its versatile five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for diverse substitution patterns that can be fine-tuned to achieve desired pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4][5]

The strategic incorporation of a cyclopentyl substituent onto this potent scaffold introduces a fascinating dimension of conformational complexity and physicochemical modulation. Unlike simple alkyl chains, the cyclopentyl group is a "conformationally restricted" yet flexible moiety. It can shield parts of the molecule, influence lipophilicity, and orient other functional groups in specific vectors, thereby critically impacting how the molecule interacts with biological targets like enzymes and receptors.

This technical guide serves as a comprehensive exploration of the theoretical and computational methodologies employed to dissect the properties of cyclopentyl-substituted pyrazoles. As a senior application scientist, the goal is not merely to list protocols but to provide a validated, logical framework for understanding these molecules at a quantum level. We will delve into the causality behind methodological choices, from foundational quantum chemical calculations to advanced molecular modeling techniques, empowering researchers to predict molecular behavior, guide synthesis, and accelerate the drug discovery pipeline.

Part 1: Core Theoretical Methodologies: The Computational Microscope

Theoretical studies provide an indispensable lens for examining molecular properties that are often difficult or impossible to measure experimentally.[6] For a system like a cyclopentyl-pyrazole, where subtle conformational changes can lead to significant differences in biological activity, computational chemistry is not just a supplementary tool but a foundational pillar of rational design.[7]

The workhorse for these investigations is Density Functional Theory (DFT) , a quantum mechanical method that offers a robust balance between computational cost and accuracy for molecules of this size.[7][8][9] DFT calculates the electron density of a system to determine its energy and other properties, sidestepping the immense complexity of solving the many-electron Schrödinger equation directly.

Causality of Method Selection:

-

Functional Choice: The selection of a DFT functional is critical. The B3LYP hybrid functional is a widely used and well-validated starting point for many organic systems, known for its reliability in predicting geometries and frequencies.[8][9] For systems where non-covalent interactions are crucial (e.g., protein-ligand binding), functionals from the Minnesota family, such as M06-2X , may offer superior performance.

-

Basis Set Choice: The basis set dictates the mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d,p) basis set is often sufficient for initial geometry optimizations. For higher accuracy in energy calculations and property prediction, a more extensive, polarization- and diffuse-function-augmented basis set like 6-311++G(d,p) is recommended, as it provides a more flexible description of electron distribution, especially for heteroatoms and potential hydrogen bonding.[8]

Caption: A generalized workflow for quantum chemical calculations using DFT.

Part 2: Conformational Landscape of the Cyclopentyl Ring

The non-planar nature of the cyclopentyl ring is a defining feature that must be thoroughly investigated. It preferentially adopts two primary conformations: the envelope (C*) and the **twist (C₂) **, which relieve the torsional strain that would be present in a planar structure.[10] The energy barrier between these conformers is low, meaning the ring is highly dynamic. When attached to the pyrazole core, the steric and electronic interactions between the two rings will dictate the preferred orientation and the rotational barrier around the C-C single bond.

Protocol: Conformational Search and Analysis

This protocol provides a self-validating system to ensure the true global minimum energy conformation is identified.

-

Initial Broad Search (Molecular Mechanics):

-

Rationale: A full quantum mechanical scan is computationally prohibitive. A faster, classical force field method (e.g., MMFF94) is used to rapidly explore a wide range of possible conformations.

-

Step 1: Generate an initial 3D structure of the cyclopentyl-substituted pyrazole.

-

Step 2: Perform a systematic conformational search, rotating the C(pyrazole)-C(cyclopentyl) bond and allowing the cyclopentyl ring to pucker.

-

Step 3: Collect all unique conformers within a specified energy window (e.g., 10-15 kcal/mol) of the lowest energy structure found.

-

-

Refinement and Validation (DFT):

-

Rationale: The conformers identified by molecular mechanics are crude approximations. DFT is required for accurate geometries and relative energies.

-

Step 4: For each unique conformer from Step 3, perform a full geometry optimization using a reliable DFT method (e.g., B3LYP/6-31G(d,p)).

-

Step 5: Perform a frequency calculation on each optimized structure. Validation Check: A true minimum energy structure must have zero imaginary frequencies. Discard any structures with one or more imaginary frequencies (transition states).

-

Step 6: For all confirmed minima, perform a final, high-accuracy single-point energy calculation using a larger basis set (e.g., B3LYP/6-311++G(d,p)).

-

-

Data Analysis:

-

Step 7: Tabulate the relative energies of all confirmed conformers. The conformer with the lowest energy is the global minimum.

-

Step 8: Analyze the Boltzmann population distribution at a given temperature (e.g., 298.15 K) to understand the probability of each conformer's existence in equilibrium.

-

Caption: A robust workflow for identifying stable molecular conformers.

Part 3: Elucidating Molecular and Spectroscopic Properties

Once the minimum energy geometry is established, a wealth of information can be extracted to predict the molecule's reactivity, stability, and spectroscopic signatures.

Key Molecular Property Calculations

| Property Calculated | Theoretical Method | Significance & Interpretation |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT (from single-point energy calculation) | The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies relate to ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[11] |

| Molecular Electrostatic Potential (MEP) | DFT (from single-point energy calculation) | An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack.[11] |

| Dipole Moment | DFT (from optimization or SPE) | Quantifies the overall polarity of the molecule, which is critical for predicting solubility and intermolecular interactions. |

| Mulliken Atomic Charges | DFT (from optimization or SPE) | Provides a partial charge for each atom in the molecule, helping to understand the electronic environment and reactivity at specific sites.[12] |

Protocol: Calculation of Theoretical Spectra

Theoretical spectra are invaluable for validating a synthesized compound's structure and interpreting experimental data.

-

IR Spectrum Simulation:

-

Rationale: The frequency calculation performed during conformational analysis (Protocol Part 2, Step 5) directly yields the vibrational modes of the molecule.

-

Step 1: Use the output of the frequency calculation. The file contains a list of vibrational frequencies and their corresponding intensities.

-

Step 2: Apply a scaling factor to the calculated frequencies. Causality: DFT methods systematically overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections. A common scaling factor for B3LYP/6-31G(d,p) is ~0.96.

-

Step 3: Plot the scaled frequencies against their intensities to generate a theoretical IR spectrum. This can be directly compared to an experimental spectrum to confirm functional groups and overall structure.[13]

-

-

NMR Spectrum Simulation:

-

Rationale: Predicting NMR chemical shifts requires calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field.

-

Step 1: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the optimized geometry. This is typically done using the same DFT functional and a basis set suitable for NMR, such as 6-311+G(2d,p).

-

Step 2: The calculation yields absolute shielding values (in ppm) for each nucleus (e.g., ¹H, ¹³C).

-

Step 3: To obtain chemical shifts, subtract the calculated shielding value of the nucleus of interest from the calculated shielding value of a reference compound (e.g., Tetramethylsilane, TMS), which must be computed at the exact same level of theory.

-

Step 4: Compare the resulting chemical shifts with experimental data to aid in peak assignment and structural confirmation.[14]

-

Part 4: Application in Drug Discovery and Molecular Design

The ultimate goal of these theoretical studies is to inform the drug development process. The quantitative descriptors derived from quantum calculations are directly applicable to building predictive models and understanding biological interactions.

Molecular Docking and Binding Mode Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is essential for understanding the structural basis of inhibition and for designing more potent molecules.[15][16][17]

Caption: A standard workflow for a molecular docking experiment.

Protocol: Molecular Docking of a Cyclopentyl-Pyrazole Inhibitor

-

Receptor and Ligand Preparation:

-

Step 1: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Step 2: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues like Histidine.

-

Step 3: Use the lowest-energy conformer of the cyclopentyl-pyrazole ligand identified from the quantum chemical calculations. Assign partial charges using a suitable method (e.g., Gasteiger or from QM calculations).

-

-

Docking and Scoring:

-

Step 4: Define the binding site on the receptor, typically by creating a grid box centered on a known co-crystallized ligand or predicted active site.

-